6-(4-Bromophenyl)picolinaldehyde
Description
6-(4-Bromophenyl)picolinaldehyde is a brominated aromatic aldehyde featuring a picolinaldehyde (pyridine-2-carbaldehyde) backbone substituted with a 4-bromophenyl group at the 6-position. The bromine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group serves as a versatile handle for further functionalization. This compound is supplied by at least two vendors, indicating its utility in pharmaceutical and materials research .
Properties
IUPAC Name |
6-(4-bromophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQVALTXXBZBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)picolinaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 6-bromopicolinaldehyde and 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-(4-bromophenyl)picolinic acid.
Reduction: Formation of 6-(4-bromophenyl)picolinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the design of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)picolinaldehyde depends on its application. In organic synthesis, it acts as an electrophilic aldehyde, participating in various reactions to form new carbon-carbon or carbon-heteroatom bonds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally related picolinaldehyde derivatives, highlighting substituent variations, molecular properties, and applications:
Bromophenyl vs. Hydroxyphenyl Substituents
- This compound : The bromine atom facilitates cross-coupling reactions (e.g., with boronic acids), enabling its use in synthesizing biaryl structures common in drug candidates .
- 6-(2-Hydroxyphenyl)picolinaldehyde : The hydroxyl group introduces hydrogen-bonding capacity, making it suitable for anion sensing or coordination chemistry .
Amino vs. Methoxy Substituents
- 6-Amino-4-bromopicolinaldehyde: The amino group (-NH₂) enhances nucleophilicity, allowing for condensation reactions to form imines or hydrazones. This compound is prioritized as a pharmaceutical intermediate .
Heterocyclic Substituents
- 6-(4-Methylpiperazin-1-yl)picolinaldehyde : The piperazinyl group introduces basicity and metal-coordination sites, relevant in catalyst design .
Biological Activity
6-(4-Bromophenyl)picolinaldehyde is an organic compound characterized by its unique structure, which includes a bromophenyl group attached to a picolinaldehyde moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : 6-(4-Bromophenyl)pyridine-2-carbaldehyde
- Molecular Formula : C12H8BrN
- Molecular Weight : 246.1 g/mol
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound was found to induce apoptosis with an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells. The study utilized flow cytometry to assess apoptotic cells and Western blotting to evaluate the expression of apoptosis-related proteins.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation | |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer metabolism and drug resistance.
Case Study: Inhibition of GST Isozymes
The compound was tested against glutathione S-transferase (GST) isozymes, which play a crucial role in detoxification processes. The results indicated that it effectively inhibited GST-P1-1 with an IC50 value of 22 µM, suggesting potential applications in overcoming drug resistance in cancer therapy.
Table 3: Enzyme Inhibition Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The bromophenyl group enhances binding affinity to certain receptors or enzymes, contributing to its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
